2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile
Description
Properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPUAZUQXIQNA-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Core Reaction Framework
The compound’s synthesis hinges on two sequential steps:
- Hydrazone formation between 4-chlorophenylhydrazine and a ketone/aldehyde precursor.
- Sulfonylation of the intermediate hydrazone with tert-butylsulfonyl chloride.
Table 1: Synthetic Pathway Overview
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | 4-Chlorophenylhydrazine, carbonyl compound (e.g., glyoxylic acid), ethanol/water, 25–50°C | Hydrazone intermediate |
| 2 | Tert-butylsulfonyl chloride, NaHCO₃, dichloromethane, 0–5°C → 40°C | Target compound |
The hydrazone intermediate forms via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration. Sulfonylation proceeds through a classical substitution mechanism, where the sulfonyl chloride reacts with the hydrazone’s imine nitrogen, facilitated by bicarbonate to neutralize HCl.
Stepwise Preparation Protocols
Hydrazone Intermediate Synthesis
Procedure :
- Dissolve 4-chlorophenylhydrazine (1.0 equiv) in a 1:1 ethanol/water mixture.
- Add glyoxylic acid (1.05 equiv) dropwise at 25°C under nitrogen.
- Stir for 12–24 hours at 40°C.
- Isolate the hydrazone via vacuum filtration (yield: 78–85%).
Optimization Insights :
Sulfonylation with Tert-Butylsulfonyl Chloride
Procedure :
- Suspend the hydrazone (1.0 equiv) in anhydrous dichloromethane.
- Cool to 0–5°C, then add tert-butylsulfonyl chloride (1.2 equiv) and NaHCO₃ (2.0 equiv).
- Warm gradually to 40°C over 6 hours.
- Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
Critical Parameters :
Purification and Characterization
Isolation Techniques
- Recrystallization : Crude product is recrystallized from n-hexane/ethyl acetate (3:1) to achieve >95% purity.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual hydrazone (Rf = 0.3) from the product (Rf = 0.6).
Table 2: Spectral Characterization Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 2240 cm⁻¹ (C≡N), 1348/1162 cm⁻¹ (S=O), 1595 cm⁻¹ (C=N) |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, tert-butyl), 7.25–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, N=CH) |
| MS (EI) | m/z 299.77 [M]⁺, 242 [M – C₄H₉]⁺ |
Mechanistic and Kinetic Considerations
Hydrazone Formation Dynamics
Density functional theory (DFT) studies reveal that water stabilizes the tetrahedral intermediate during hydrazone formation, lowering the activation energy by 12–15 kcal/mol compared to anhydrous conditions. This aligns with experimental data showing a 3× faster reaction rate in ethanol/water versus dry acetonitrile.
Challenges and Mitigation Strategies
- Byproduct formation :
- Scale-up limitations :
- Issue: Exothermic sulfonylation at >50°C causes decomposition.
- Solution: Semi-batch addition of sulfonyl chloride with rigorous temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazono group.
Reduction: Reduction reactions could target the nitrile or hydrazono groups.
Substitution: The chlorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities.
- Synthesis Routes : The typical synthesis involves the reaction of tert-butylsulfonyl chloride with a hydrazone precursor under controlled conditions, often utilizing solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Biology
The biological applications of 2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile are notable, particularly in the development of bioactive compounds. Research indicates potential uses in:
- Anticancer Research : Compounds with similar structures have shown cytotoxic activity against various cancer cell lines, suggesting that derivatives of this compound may also exhibit similar properties .
- Enzyme Inhibition : Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase, which is crucial in treating diseases such as Alzheimer’s .
Medicine
In medicinal chemistry, there is ongoing investigation into the pharmaceutical potential of this compound. Its structural characteristics make it a candidate for:
- Drug Development : The compound's hydrazono group may enhance its interaction with biological targets, potentially leading to the discovery of new therapeutic agents .
- Bioactivity Studies : Initial findings suggest that it may possess bioactive properties that warrant further exploration in pharmacological contexts.
Table 1: Summary of Research Findings on Related Compounds
Industrial Applications
In industrial settings, this compound may be utilized in:
- Material Production : Its unique properties can be harnessed to create materials with specific characteristics, enhancing product performance in various applications.
- Pharmaceutical Manufacturing : As an intermediate, it can streamline the synthesis of complex pharmaceuticals, potentially reducing costs and improving efficiency.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Impact of Substituents :
- Electron-withdrawing groups (Cl, CF₃, SO₂Me): Stabilize the hydrazono linkage and direct electrophilic attacks to specific positions on the aromatic ring.
- Steric effects : The tert-butylsulfonyl group in all analogs provides steric protection, reducing undesired side reactions .
2.2 Functional Group Modifications
Comparisons with analogs featuring alternative functional groups:
Key Observations :
- Nitrile vs. Ester/Amide : The nitrile group in the target compound offers synthetic versatility (e.g., cyclization to tetrazoles), whereas esters/amides are more hydrolytically stable .
- Sulfonyl Group : Enhances oxidative stability compared to thiourea or thioether analogs .
2.3 Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with nitro (NO₂) or trifluoromethyl (CF₃) groups exhibit higher melting points (e.g., 195°C for nitro derivatives ), suggesting stronger intermolecular forces. The target compound’s melting point is unreported but likely falls within 100–200°C based on structural similarity.
- Spectroscopy: IR: Expected peaks for S=O (1150–1300 cm⁻¹), C≡N (~2240 cm⁻¹), and C=N (~1600 cm⁻¹) . ¹H NMR: tert-butyl protons (δ ≈ 1.4 ppm), aromatic protons (δ ≈ 7.3–7.5 ppm), and hydrazono proton (if present, δ ≈ 8.0–8.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
